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molecular formula C6H11NOS B8701017 5,5-Dimethyl-3-thiomorpholinone

5,5-Dimethyl-3-thiomorpholinone

Cat. No. B8701017
M. Wt: 145.23 g/mol
InChI Key: VBAFWEQEKVVPSO-UHFFFAOYSA-N
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Patent
US04870063

Procedure details

2,2-Dimethylaziridine (35.5 g) was added dropwise with stirring at 100° C. to methyl mercaptoacetate (53 g) during 1.5 hours. After a further 2 hours at 100° C., the mixture was cooled and crystallized from ethyl acetate. Melting point: 151-152° C.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:5])[CH2:4][NH:3]1.[SH:6][CH2:7][C:8]([O:10]C)=O>>[CH3:1][C:2]1([CH3:5])[NH:3][C:8](=[O:10])[CH2:7][S:6][CH2:4]1

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
CC1(NC1)C
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CSCC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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